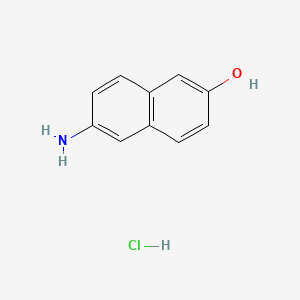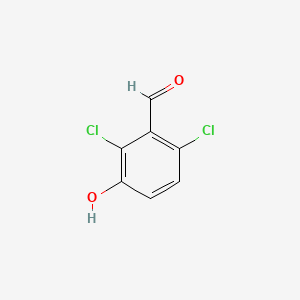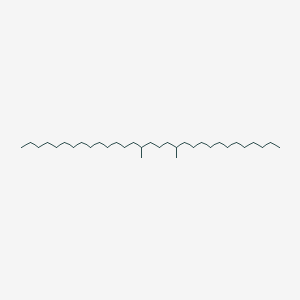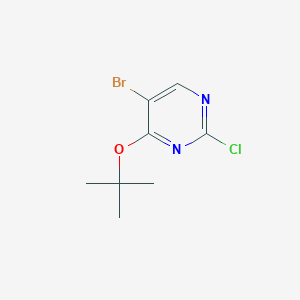
(2-Aminophenyl)(3-chlorophenyl)methanone
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (2-Aminophenyl)(3-chlorophenyl)methanone consists of an indole scaffold bridged by a benzophenone moiety. The indole nucleus is an important heterocyclic system, and the chloro and amino substituents play a crucial role in its biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- (Shahana & Yardily, 2020) synthesized novel compounds closely related to (2-Aminophenyl)(3-chlorophenyl)methanone, analyzing their structure using various spectroscopic methods and Density Functional Theory (DFT) calculations.
Molecular Docking and Antibacterial Activity
- The same study by (Shahana & Yardily, 2020) also conducted molecular docking studies using Hex 8.0 to explore the antibacterial potential of these compounds.
Crystal and Molecular Structure Analysis
- (Kubicki et al., 2012) reported on the crystal and molecular structures of derivatives of 2-aminothiophene, which are structurally similar to (2-Aminophenyl)(3-chlorophenyl)methanone, highlighting their potential in enhancing human A1 adenosine receptor activity.
Anti-Inflammatory and Kinase Inhibitory Properties
- A study by (Ottosen et al., 2003) synthesized derivatives of (2-Aminophenyl)(3-chlorophenyl)methanone, revealing their potent inhibition of proinflammatory cytokines and their role as p38 MAP kinase inhibitors.
Chemical Synthesis and Reactivity
- The work by (Harano et al., 2007) discusses the reactivity of compounds structurally related to (2-Aminophenyl)(3-chlorophenyl)methanone, providing insights into their potential applications in various chemical syntheses.
Fe(III) Complex Formation
- (Mini et al., 2013) synthesized and characterized a Fe(III) complex using a compound derived from (2-Amino-5-Chlorophenyl) phenyl methanone, revealing its potential in coordination chemistry.
Photoinduced Intramolecular Rearrangement
- (Jing et al., 2018) developed an environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, highlighting the potential of photoinduced intramolecular rearrangements.
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-aminophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTXRHVBLIIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481524 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57479-65-9 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)







![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
